3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol
Description
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol (C₆H₉BrO, molecular weight: 177.04 g/mol) is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane scaffold. Its structure includes a hydroxyl group at the bridgehead position (C1) and a bromomethyl substituent at C3 (Figure 1). The bicyclo[1.1.1]pentane core imposes significant steric strain, which enhances reactivity, while the bromomethyl group serves as a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions . The hydroxyl group contributes to hydrogen bonding, influencing solubility and intermolecular interactions. This compound is of particular interest in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups, enabling the modulation of pharmacokinetic properties in drug candidates .
Properties
IUPAC Name |
3-(bromomethyl)bicyclo[1.1.1]pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-4-5-1-6(8,2-5)3-5/h8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYPJTPDZBTEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule’s synthesis is dissected into two key transformations:
Stepwise Synthesis from Bicyclo[1.1.1]pentane-1-carboxylate Esters
A patented industrial route adapts the following sequence for a related BCP carboxylic acid, offering insights applicable to the target alcohol:
Step 1: Carbonyl Reduction to Hydroxymethyl
Reagents : Borane-tetrahydrofuran (BH3·THF)
Conditions : 0°C to room temperature, 12 hours
Reaction :
Step 2: Bromination of Hydroxymethyl to Bromomethyl
Reagents : Triphenylphosphine (PPh3), bromine (Br2), imidazole
Solvent : Dichloromethane (CH2Cl2)
Mechanism : Appel reaction, converting alcohol to bromide via in situ generation of PPh3Br2.
Reaction :
Step 3: Hydroxyl Group Deprotection (if applicable)
Scenario : If the position 1 hydroxyl is protected (e.g., as a methyl ester), hydrolysis under basic conditions (LiOH/H2O/THF) yields the free alcohol.
Halogenation Methods for Introducing the Bromomethyl Group
Appel Bromination: Standard Protocol
Optimal Conditions :
-
Catalyst : Imidazole (2.5 eq) enhances bromide displacement.
-
Solvent System : CH2Cl2 ensures reagent solubility and minimizes side reactions.
Challenges :
-
Exothermic Reaction : Controlled addition of Br2 at 0°C prevents thermal degradation.
-
Byproduct Management : Triphenylphosphine oxide precipitates, simplifying purification via filtration.
Optimization of Reaction Conditions and Yield Improvement
Bromination Efficiency
Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| PPh3 Equivalents | 4.5 eq | Maximizes Br2 activation |
| Reaction Time | 12–15 hours | Completes displacement |
| Temperature | 20–30°C (room temp) | Balances rate and stability |
Scalability : The patent demonstrates 100-gram-scale production, affirming industrial feasibility.
Solvent Selection
-
Bromination : CH2Cl2’s low polarity minimizes nucleophilic interference.
-
Hydrolysis : THF/water mixtures enhance LiOH solubility without ester racemization.
Analytical Characterization and Purity Assessment
Spectroscopic Confirmation
-
1H NMR :
-
Bicyclic protons: δ 2.0–2.5 ppm (multiplet, bridgehead H).
-
CH2Br: δ 3.4–3.6 ppm (triplet, J = 6 Hz).
-
OH: δ 1.8–2.0 ppm (broad, exchangeable).
-
-
13C NMR :
-
C-Br: δ 32–35 ppm.
-
Bridgehead carbons: δ 40–45 ppm.
-
Chromatographic Purity
HPLC Conditions :
-
Column : C18 reverse-phase, 5 μm, 250 × 4.6 mm
-
Mobile Phase : 70:30 acetonitrile/water, 1 mL/min
Applications and Further Functionalization
Medicinal Chemistry Applications
Derivatization Pathways
-
Nucleophilic Substitution : Azide, amine, or thiol displacement of Br.
-
Oxidation : Hydroxyl → ketone (e.g., with Dess-Martin periodinane).
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are often used.
Reduction Reactions: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Major Products
Substitution Reactions: Products include various substituted bicyclo[1.1.1]pentane derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include methyl-substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol involves its ability to undergo various chemical reactions due to the presence of the bromomethyl and hydroxyl functional groups. These groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Bicyclo[1.1.1]pentane Analogs
Research Findings and Trends
- Bioisosteric Utility: Bicyclo[1.1.1]pentane analogs are increasingly used as non-classical bioisosteres. For instance, 3-Fluorobicyclo[1.1.1]pentan-1-amine mimics aryl amines with improved pharmacokinetics .
- Dual Functionalization : Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate () demonstrates the feasibility of sequential derivatization, enabling combinatorial chemistry approaches.
- Metabolic Stability : Fluorinated and trifluoromethylated derivatives () show prolonged half-lives in vivo due to reduced oxidative metabolism .
Biological Activity
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol is a bicyclic compound characterized by its unique structural features, which include a bromomethyl group and a hydroxyl group attached to a bicyclo[1.1.1]pentane framework. This compound has garnered attention in medicinal chemistry and biological research due to its potential biological activities.
- Molecular Formula : CHBrO
- Molecular Weight : 177.04 g/mol
- CAS Number : 2169489-80-7
Synthesis
The synthesis of this compound typically involves bromination of the bicyclo[1.1.1]pentane precursor followed by hydroxylation reactions to introduce the alcohol functional group. Various synthetic routes have been explored, emphasizing the importance of reaction conditions in achieving high yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromomethyl group can act as a leaving group, facilitating nucleophilic substitution reactions that may lead to enzyme inhibition or receptor modulation.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly in pathways related to neurological disorders:
- Enzyme Inhibition : In a study examining γ-secretase inhibitors, modifications using the bicyclo[1.1.1]pentane motif demonstrated enhanced enzyme inhibition compared to traditional compounds, suggesting that this compound could serve as a lead compound in drug development targeting Alzheimer's disease .
- Pharmacokinetics : The compound showed improved passive permeability and solubility characteristics, which are crucial for oral bioavailability in therapeutic applications .
Comparative Biological Activity Table
| Compound | Enzyme Target | Inhibition Potency | Solubility (Aqueous) | Oral Bioavailability |
|---|---|---|---|---|
| This compound | γ-secretase | High | Improved | Excellent |
| Traditional γ-secretase inhibitors | γ-secretase | Moderate | Low | Poor |
Applications in Medicinal Chemistry
This compound is being investigated for its potential applications in:
- Drug Development : As a scaffold for designing new inhibitors targeting various enzymes involved in metabolic and neurodegenerative diseases.
- Research on Enzyme Mechanisms : Understanding how structural modifications affect enzyme interactions can lead to more effective therapeutic strategies.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
